Methyl 1,3-benzothiazol-2-yl(methyl)carbamate
Overview
Description
Methyl 1,3-benzothiazol-2-yl(methyl)carbamate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,3-benzothiazole as the core structure.
Reaction Steps: The compound is synthesized through a series of reactions involving the introduction of a methyl carbamate group to the benzothiazole ring. This can be achieved using reagents such as methyl chloroformate and a suitable base.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different biological or chemical properties.
Reduction Products: Reduced forms of the compound, which can exhibit altered reactivity.
Substitution Products:
Scientific Research Applications
Chemistry: Methyl 1,3-benzothiazol-2-yl(methyl)carbamate is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has been studied for its biological activity, including antimicrobial, antifungal, and anticancer properties. It is used in research to develop new therapeutic agents.
Medicine: In the medical field, derivatives of this compound are explored for their potential use in treating various diseases. Its derivatives have shown promise in preclinical studies for their efficacy and safety profiles.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 1,3-benzothiazol-2-yl(methyl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Benzothiazole: The parent compound without the methyl carbamate group.
2-Mercaptobenzothiazole: A related compound with a thiol group instead of the carbamate group.
Benzothiazole-2-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness: Methyl 1,3-benzothiazol-2-yl(methyl)carbamate stands out due to its specific functional groups, which confer unique chemical and biological properties compared to its analogs. Its reactivity and versatility make it a valuable compound in various applications.
Properties
IUPAC Name |
methyl N-(1,3-benzothiazol-2-yl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12(10(13)14-2)9-11-7-5-3-4-6-8(7)15-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAANEHSZDNBBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2S1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349570 | |
Record name | Methyl 1,3-benzothiazol-2-yl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-59-0 | |
Record name | Methyl 1,3-benzothiazol-2-yl(methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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